molecular formula C25H30N4O4 B11158438 N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11158438
M. Wt: 450.5 g/mol
InChI Key: BADYVCOKYGOJQP-UHFFFAOYSA-N
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Description

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the benzyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in research to understand its interactions with biological molecules and pathways.

    Pharmacology: It is investigated for its potential effects on various physiological processes and its mechanism of action.

    Industry: The compound may be used in the development of new drugs or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N2-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-32-22-15-19-14-21(27-20(19)16-23(22)33-2)25(31)26-9-8-24(30)29-12-10-28(11-13-29)17-18-6-4-3-5-7-18/h3-7,14-16,27H,8-13,17H2,1-2H3,(H,26,31)

InChI Key

BADYVCOKYGOJQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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